

Technical Guide: Physicochemical Properties of 3-(5-Phenyl-2-furyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(5-Phenyl-2-furyl)propanoic acid

Cat. No.: B1297086

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **3-(5-Phenyl-2-furyl)propanoic acid**. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also includes data for structurally related isomers and provides detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a signaling pathway for a closely related and biologically active furanpropanoic acid derivative is presented to offer context for potential biological activity.

Core Physicochemical Data

Quantitative experimental data for **3-(5-Phenyl-2-furyl)propanoic acid** (CAS 3465-61-0) is not extensively available in the public domain. The following table summarizes the available data for the target compound and provides comparative data for its structural isomer, 3-(5-Benzyl-2-furyl)propanoic acid, to offer a point of reference for researchers.

Property	3-(5-Phenyl-2-furyl)propanoic acid	3-(5-Benzyl-2-furyl)propanoic acid (Isomer)
CAS Number	3465-61-0[1]	54474-66-7[2]
Molecular Formula	C ₁₃ H ₁₂ O ₃ [1][3]	C ₁₄ H ₁₄ O ₃ [2]
Molecular Weight	216.23 g/mol [3]	230.26 g/mol [2]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	374.7°C at 760 mmHg[2]
pKa	Data not available	Data not available
Aqueous Solubility	Data not available	Data not available
LogP (Octanol-Water)	Data not available	2.88760[2]
Vapor Pressure	Data not available	2.8E-06 mmHg at 25°C[2]
Density	Data not available	1.177 g/cm ³ [2]
Flash Point	Data not available	180.4°C[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physicochemical properties of **3-(5-Phenyl-2-furyl)propanoic acid**. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[4]

Materials:

- **3-(5-Phenyl-2-furyl)propanoic acid**, solid
- Melting point apparatus

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **3-(5-Phenyl-2-furyl)propanoic acid** is pure and dry. If necessary, crush a small amount of the solid into a fine powder using a mortar and pestle.
- Pack the capillary tube by tapping the open end into the powdered sample until a small amount of the solid enters the tube.
- Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.^[5]
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
- Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.^[6]
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue to heat slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).
- Repeat the measurement at least two more times with fresh samples and capillary tubes to ensure accuracy and reproducibility. The reported melting point should be the recorded range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.^{[7][8]}

Materials:

- **3-(5-Phenyl-2-furyl)propanoic acid**
- Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water, purged with nitrogen to remove dissolved CO₂
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.^[7]
- Accurately weigh a sample of **3-(5-Phenyl-2-furyl)propanoic acid** and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent like methanol or ethanol may be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.
- Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).^[7]

- Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
- If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with a small amount of 0.1 M HCl.
- Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration past the equivalence point (where a sharp change in pH occurs) until the pH reaches a stable, high value (e.g., pH 11-12).
- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the curve (the steepest part).
- Perform at least three replicate titrations and report the average pKa value with the standard deviation.^[7]

Determination of Aqueous Solubility

This protocol describes a method for determining the aqueous solubility of an organic compound.^{[9][10]}

Materials:

- **3-(5-Phenyl-2-furyl)propanoic acid**
- Deionized water
- Small test tubes or vials with screw caps

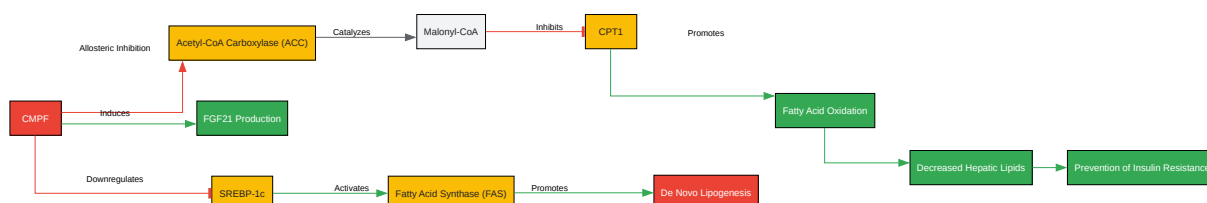
- Analytical balance
- Shaker or vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system for quantification

Procedure:

- Add an excess amount of solid **3-(5-Phenyl-2-furyl)propanoic acid** to a known volume of deionized water in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
- Seal the vial and place it in a shaker or on a vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
- Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of the chosen analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Quantify the concentration of **3-(5-Phenyl-2-furyl)propanoic acid** in the diluted sample using a pre-calibrated analytical method.
- Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at the specified temperature.
- The solubility can also be qualitatively assessed by observing its dissolution in water and in aqueous solutions of different pH (e.g., 5% NaOH and 5% HCl) to understand its acidic nature.^{[9][11]}

Biological Activity and Signaling Pathway

While specific signaling pathways for **3-(5-Phenyl-2-furyl)propanoic acid** are not well-documented, extensive research is available for the structurally similar furan fatty acid metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). CMPF is a uremic toxin that accumulates in chronic kidney disease and has been shown to induce β -cell dysfunction and insulin resistance.[12][13] It is known to impact hepatic lipid metabolism and mitochondrial function.[14] The following diagram illustrates the proposed signaling pathway of CMPF in hepatocytes.



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Caption: Proposed signaling pathway of CMPF in hepatocytes.

This pathway illustrates that CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This inhibition leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[14] Additionally, CMPF induces the production of fibroblast growth factor 21 (FGF21) and downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[14] The net effect is a reduction in de novo lipogenesis and an increase in fatty acid breakdown, leading to decreased hepatic lipid accumulation and prevention of diet-induced insulin resistance.[14] Given the structural similarities, it is plausible that **3-(5-Phenyl-2-furyl)propanoic acid** could exhibit related biological activities, warranting further investigation.

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